

Application Notes and Protocols: SPC-180002 in Mouse Xenograft Models

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Compound of Interest

Compound Name: SPC-180002

Cat. No.: B12390649

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Introduction

SPC-180002 is a novel dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), two critical enzymes in cellular metabolism and stress response.^{[1][2][3]} By targeting both SIRT1 and SIRT3, **SPC-180002** disrupts redox homeostasis, leading to an increase in reactive oxygen species (ROS), enhanced p21 protein stability, and mitochondrial dysfunction.^{[1][2][3]} This cascade of events ultimately interferes with cell cycle progression and inhibits the proliferation of cancer cells.^{[1][2]} Preclinical studies have demonstrated the anti-tumor efficacy of **SPC-180002** in vivo, making it a promising candidate for cancer therapy.^{[1][3]}

These application notes provide detailed protocols for the dosage and administration of **SPC-180002** in mouse xenograft models, based on currently available data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-cancer effects of this compound.

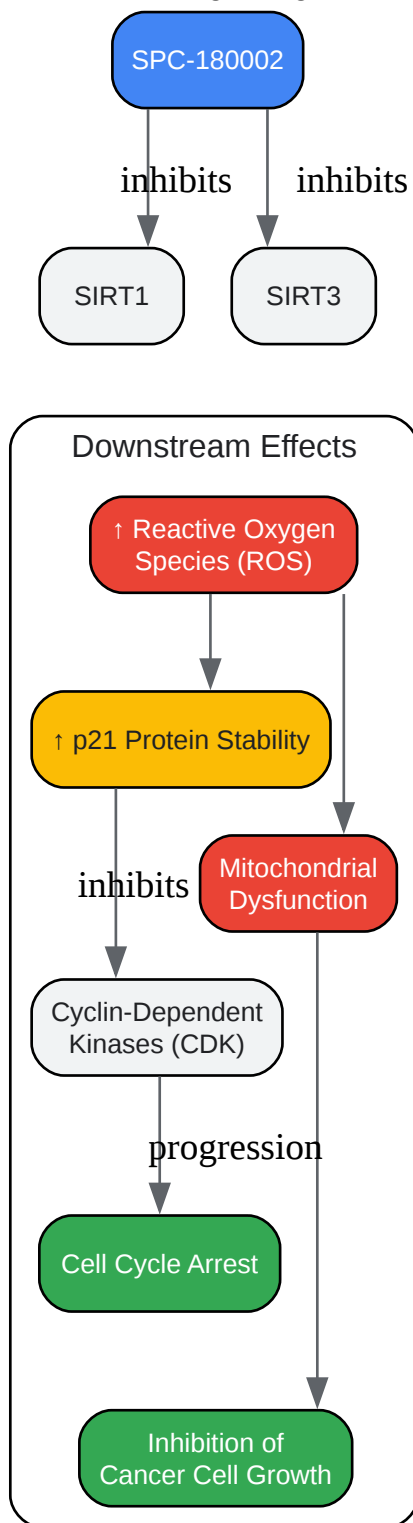
Quantitative Data Summary

The following table summarizes the reported dosage and administration of **SPC-180002** in a mouse xenograft model.

Parameter	Details	Reference
Compound	SPC-180002	[1]
Animal Model	MCF7 tumor xenograft in mice	[1]
Dosage	1-5 mg/kg	[1]
Administration Route	Intraperitoneal (i.p.)	[1]
Frequency	Twice a week	[1]

Signaling Pathway of SPC-180002

SPC-180002 Signaling Pathway

[Click to download full resolution via product page](#)Caption: Mechanism of action of **SPC-180002**.

Experimental Protocols

In Vivo Antitumor Efficacy Study in a Mouse Xenograft Model

This protocol outlines a typical experiment to assess the antitumor activity of **SPC-180002** in a subcutaneous xenograft model using a human cancer cell line.

1. Cell Culture and Animal Model

- Cell Line: MCF7 (or other appropriate human cancer cell line).
- Animal Strain: Female athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.
- Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

2. Tumor Cell Implantation

- Culture MCF7 cells in appropriate media until they reach 70-80% confluency.
- Harvest the cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5×10^7 cells/mL.
- Subcutaneously inject 100 μ L of the cell suspension (5×10^6 cells) into the right flank of each mouse.

3. Tumor Growth Monitoring and Grouping

- Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
- Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

4. Preparation and Administration of **SPC-180002**

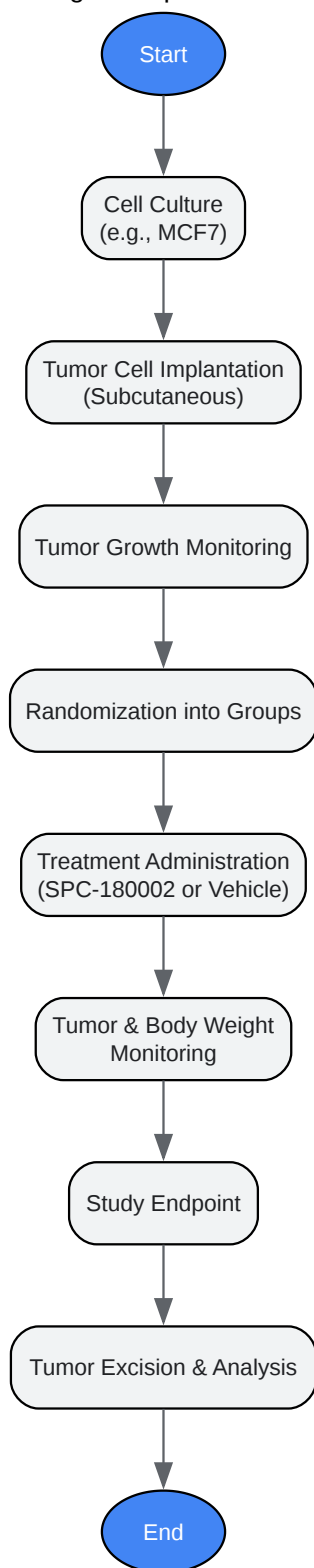
- **Vehicle Preparation:** Prepare a sterile vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). The exact vehicle composition may need to be optimized for solubility and stability of **SPC-180002**.
- **SPC-180002 Formulation:** Dissolve **SPC-180002** powder in the vehicle to achieve the desired final concentrations for injection (e.g., for doses of 1 mg/kg and 5 mg/kg). Prepare fresh on each day of dosing.
- **Administration:**
 - **Control Group:** Administer the vehicle solution intraperitoneally (i.p.) twice a week.
 - **Treatment Groups:** Administer **SPC-180002** at 1 mg/kg and 5 mg/kg (or other desired doses) via i.p. injection twice a week. The injection volume should be consistent across all groups (e.g., 100 μ L).

5. Monitoring and Endpoints

- Continue to monitor tumor volume and body weight of the mice twice a week throughout the study.
- Observe the mice for any signs of toxicity or adverse effects.
- The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration of treatment.
- At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, western blotting, or immunohistochemistry).

Experimental Workflow Diagram

Mouse Xenograft Experimental Workflow

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Caption: Workflow for a typical mouse xenograft study.

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